molecular formula C10H13N3OS B12963497 2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

Katalognummer: B12963497
Molekulargewicht: 223.30 g/mol
InChI-Schlüssel: CJFHOLFWSPSFTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyrazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,5-a]pyrazine core with the thiophene ring attached at the 2-position. Common reagents used in these reactions include aldehydes, amines, and thiophene derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods allow for the efficient and cost-effective production of this compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro or tetrahydro derivatives, and substituted imidazo[1,5-a]pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse modifications, which can lead to a wide range of applications in various fields .

Eigenschaften

Molekularformel

C10H13N3OS

Molekulargewicht

223.30 g/mol

IUPAC-Name

2-thiophen-2-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one

InChI

InChI=1S/C10H13N3OS/c14-10-12-4-3-11-6-8(12)7-13(10)9-2-1-5-15-9/h1-2,5,8,11H,3-4,6-7H2

InChI-Schlüssel

CJFHOLFWSPSFTK-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(CN1)CN(C2=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.